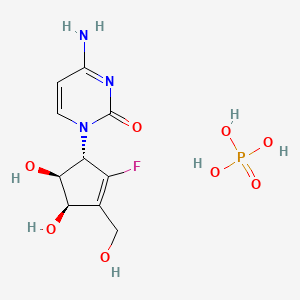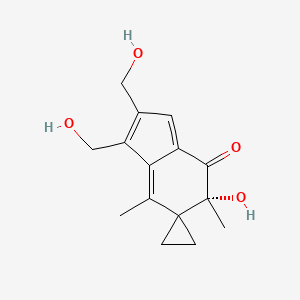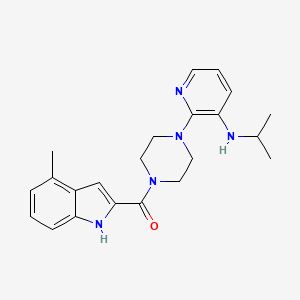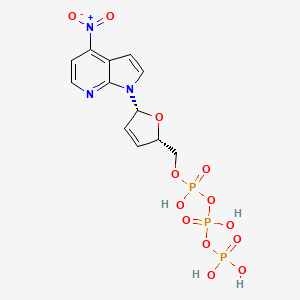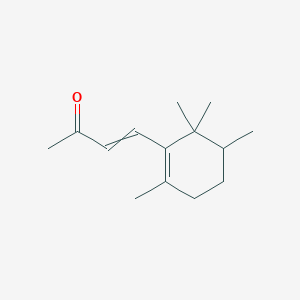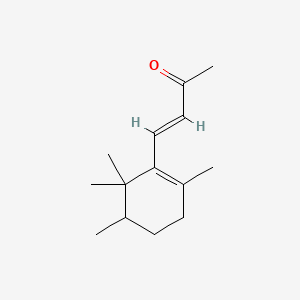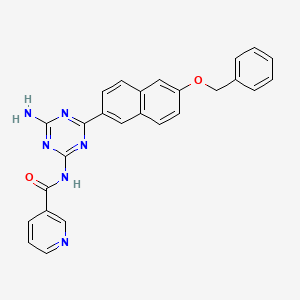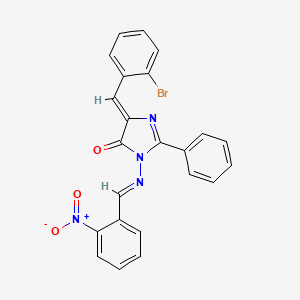
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, which is a six-membered ring containing nitrogen and oxygen atoms. The presence of ethyl, methoxy, and methyl groups, along with an amino substituent, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridinone Core: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-keto esters and amines under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl, methoxy, and methyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the ethyl and methyl groups.
Amino Group Introduction: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridinone ring or the amino group, potentially converting the compound into a more saturated derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an enzyme inhibitor or receptor modulator.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it useful in the treatment of diseases such as cancer or neurological disorders.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor by binding to the active site of enzymes, blocking substrate access. Alternatively, it could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-: Lacks the methoxy and methylphenyl groups, resulting in different reactivity and biological activity.
2(1H)-Pyridinone, 5-ethyl-3-((phenyl)methyl)amino)-6-methyl-: Similar structure but without the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy and methylphenyl groups in 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- enhances its chemical diversity and potential for specific interactions with biological molecules, making it a unique and valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
139548-19-9 |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
5-ethyl-3-[(2-methoxy-5-methylphenyl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-5-13-9-15(17(20)19-12(13)3)18-10-14-8-11(2)6-7-16(14)21-4/h6-9,18H,5,10H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
BTKYDHWMZTUHMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=CC(=C2)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




